4,5-dimethoxy-N-(3-methoxyphenyl)-2-nitrobenzamide
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Overview
Description
4,5-Dimethoxy-N-(3-methoxyphenyl)-2-nitrobenzamide is a complex organic compound characterized by its unique structure, which includes methoxy groups and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethoxy-N-(3-methoxyphenyl)-2-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the nitration of a dimethoxybenzene derivative followed by amide formation with a methoxyphenylamine. The reaction conditions often involve the use of strong acids for nitration and coupling agents for amide bond formation.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethoxy-N-(3-methoxyphenyl)-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and strong acids or bases for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative.
Scientific Research Applications
4,5-Dimethoxy-N-(3-methoxyphenyl)-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as an enzyme inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,5-dimethoxy-N-(3-methoxyphenyl)-2-nitrobenzamide involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of key metabolic processes in cells.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4,5-dimethoxybenzoic acid: Shares the dimethoxybenzene core but differs in functional groups.
2-Chloro-4,5-dimethoxy-N-(2-oxocyclobutyl)benzamide: Another derivative with different substituents.
Uniqueness
4,5-Dimethoxy-N-(3-methoxyphenyl)-2-nitrobenzamide is unique due to its specific combination of methoxy and nitrobenzamide groups, which confer distinct chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
4,5-dimethoxy-N-(3-methoxyphenyl)-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6/c1-22-11-6-4-5-10(7-11)17-16(19)12-8-14(23-2)15(24-3)9-13(12)18(20)21/h4-9H,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNDXSQFAGZUHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358080 |
Source
|
Record name | ST50708674 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70358080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61212-67-7 |
Source
|
Record name | ST50708674 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70358080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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